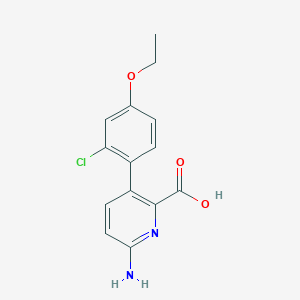
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine (5-H2TFP) is an organic compound with a unique set of properties that make it an attractive target for a variety of scientific and industrial applications. 5-H2TFP has a wide range of uses, including as a synthetic intermediate, a catalyst, and a reagent for organic synthesis. In addition, 5-H2TFP has been used to study the mechanism of action of various drugs, as well as in biochemical and physiological studies.
Scientific Research Applications
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals. In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been used in studies of the mechanism of action of various drugs, as well as in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is not fully understood. However, it is known that 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been shown to reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has a number of advantages for use in lab experiments. It is a relatively stable compound, and it is available in 95% purity. In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is not water-soluble and must be dissolved in organic solvents, such as methanol or ethanol, for use in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%. One potential area of research is to explore the potential therapeutic applications of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%, such as its use as an anti-inflammatory agent. In addition, further research could be conducted on the biochemical and physiological effects of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%, as well as its potential use as a reagent in organic synthesis. Finally, further research could be conducted to explore the potential use of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% as a catalyst in the synthesis of other compounds.
Synthesis Methods
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% can be synthesized in a number of ways, including by the reaction of 2-chloro-3-trifluoromethoxyphenylpyridine with sodium hydroxide in methanol, or by the reaction of 2-chloro-3-trifluoromethoxyphenylpyridine with potassium hydroxide in ethanol. In both cases, the reaction is carried out in the presence of a catalytic amount of trifluoromethanesulfonic acid. The reaction yields 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% in 95% purity.
properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZTPNFWCVHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692743 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
CAS RN |
1261624-55-8 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)

![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415589.png)
